molecular formula C12H21NO3 B3320458 tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate CAS No. 1242273-71-7

tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate

Cat. No.: B3320458
CAS No.: 1242273-71-7
M. Wt: 227.30 g/mol
InChI Key: DJILWCVEWVIYRM-UHFFFAOYSA-N
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Description

tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol. This compound is characterized by its bicyclic structure, which includes a hydroxyl group and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and carbamate moiety play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate can be compared with similar compounds such as:

    tert-Butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate: This compound has a similar structure but differs in the position of the hydroxyl group, which can lead to different chemical reactivity and biological activity.

    tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-3-yl}carbamate: Another analog with a different position of the hydroxyl group, affecting its interaction with molecular targets.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.

Properties

IUPAC Name

tert-butyl N-(6-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-10,14H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJILWCVEWVIYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174027
Record name 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242273-71-7
Record name 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242273-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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